1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . This compound is characterized by the presence of a trimethoxyphenyl group attached to an ethane-1,2-diamine moiety. It is known for its diverse applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylenediamine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to scale up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine can be compared with other similar compounds such as:
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters: These compounds share a similar core structure but differ in their ester functional groups, which can influence their chemical reactivity and biological activity.
Ethanone, 1-(3,4,5-trimethoxyphenyl)-: This compound has a ketone functional group instead of the diamine moiety, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C11H18N2O3 |
---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O3/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8H,6,12-13H2,1-3H3 |
InChI-Schlüssel |
QCMLMROPOBTUCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.